Chlorourea

Water Treatment Photolysis Urea Removal

Chlorourea is an essential reactive intermediate, not readily interchangeable with substituted N-chloro-ureas due to divergent stability and reaction yields. It is critical for advanced oxidation processes targeting recalcitrant urea pollutants (~92% UV254 degradation), and enables unique Markovnikov/trans-stereospecific three-component reactions. Procure this specific N-chlorourea to ensure reproducible syntheses and effective water treatment strategies.

Molecular Formula CH3ClN2O
Molecular Weight 94.50 g/mol
CAS No. 3135-74-8
Cat. No. B8728648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorourea
CAS3135-74-8
Molecular FormulaCH3ClN2O
Molecular Weight94.50 g/mol
Structural Identifiers
SMILESC(=O)(N)NCl
InChIInChI=1S/CH3ClN2O/c2-4-1(3)5/h(H3,3,4,5)
InChIKeyRMXVHZFHSKRNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorourea (CAS 3135-74-8) Procurement Guide: Core Properties and Research Applications


Chlorourea (CAS 3135-74-8), also known as N-chlorourea or monochlorourea, is a chlorinated urea derivative with the molecular formula CH3ClN2O and a molecular weight of 94.50 g/mol . It serves as a versatile chemical intermediate in synthetic organic chemistry, with applications ranging from the synthesis of semicarbazides and heterocyclic compounds to its role as an intermediate in urea electrooxidation for hydrogen generation [1][2]. Chlorourea is also recognized as a key chloramine byproduct in water treatment processes and as an intermediate in the chlorination of urea [3]. Understanding its specific properties and comparative advantages is essential for informed procurement in research and industrial settings.

Chlorourea (CAS 3135-74-8) Procurement Guide: Why Generic Substitution of Chlorinated Urea Derivatives Fails


Chlorourea and its derivatives cannot be simply interchanged in research and industrial processes due to significant differences in stability, reactivity, and synthetic outcomes. Unsubstituted N-chlorourea itself is a reactive intermediate, often generated in situ, and its behavior differs markedly from more stable N-alkyl or N-alkoxy derivatives [1]. For instance, the presence and nature of N-substituents dramatically alter the compound's stability, with N-alkoxy-N-chloroureas being relatively unstable at room temperature but storable at -5°C, while other derivatives are designed for specific applications like antimicrobial water treatment [2]. Furthermore, the substitution pattern on the urea nitrogen directly influences the yield and selectivity of downstream reactions, as demonstrated by the stark contrast in pyrrolidine yields (50-55% vs. 5-10%) from differently substituted N-chloroureas [3]. Therefore, selecting the precise chlorinated urea derivative, including the parent chlorourea, is critical for achieving reproducible and intended outcomes, and generic substitution can lead to failed syntheses or suboptimal performance.

Chlorourea (CAS 3135-74-8) Procurement Guide: Quantitative Comparative Evidence for Informed Selection


Comparative Photolytic Degradation Efficiency: N-Chlorourea vs. Urea under UV254 Irradiation

N-chlorourea (Chlorourea) demonstrates a high susceptibility to photolytic degradation under UV254 irradiation, a property not shared by its parent compound, urea. This differentiation is critical for applications involving advanced oxidation processes for nitrogenous pollutant removal. Research shows that N-chlorourea undergoes significant degradation, while urea itself is largely unaffected by UV-chlorine processes [1]. This stark contrast in photolability defines its utility in combined pre-chlorination and UV254 processes.

Water Treatment Photolysis Urea Removal UV Degradation

Electrochemical Synthesis Efficiency: N-Chlorourea Generation Yield and Current Efficiency

Electrochemical methods offer an on-demand, in situ generation route for chlorourea, avoiding the handling of hazardous bulk hypochlorite. A patent for the electrochemical generation of chlorinated urea derivatives explicitly quantifies the yield for producing chlorourea (CU). This data provides a benchmark for comparing this specific synthesis route against traditional chemical methods or for evaluating different electrochemical reactor designs [1].

Electrosynthesis Green Chemistry Biocide Generation In Situ Production

Synthetic Yield Differentiation: Pyrrolidine Formation from N-Chlorourea Derivatives

The substitution pattern on the chlorourea nitrogen profoundly impacts synthetic utility. A classic study on pyrrolidine synthesis directly compares two N-chlorourea derivatives under identical conditions. The yield of the desired heterocycle is an order of magnitude different based solely on the N-substituent. This highlights that the choice of chlorourea derivative is not arbitrary but a critical parameter dictating reaction success [1].

Heterocyclic Synthesis Reaction Yield N-Chlorourea Reactivity Pyrrolidine

Structural Differentiation: The Anomeric Effect in N-Alkoxy-N-chloroureas

The introduction of an N-alkoxy substituent fundamentally alters the molecular geometry of chlorourea derivatives due to stereoelectronic effects. Comparative crystallographic analysis against non-chlorinated N-alkoxyureas reveals specific, measurable changes in bond lengths. This structural nuance is critical for understanding reactivity patterns and designing compounds with desired properties [1].

Structural Chemistry X-ray Crystallography Anomeric Effect Bond Length

Reaction Selectivity: Markovnikov Addition and Trans Stereochemistry in Olefin Reactions

N-chlorourea (Chlorourea) exhibits a unique and predictable reactivity profile in three-component reactions with olefins and acetonitrile. This reaction proceeds with specific regio- and stereoselectivity, defining the structural outcome of the products. While a direct quantitative comparison to another reagent is not available in the abstract, the defined selectivity itself is a key differentiator from other electrophilic chlorinating or aminating agents that might yield different isomers [1].

Organic Synthesis Stereoselectivity Three-Component Reaction Olefin Functionalization

Comparative Storage Stability of N-Alkoxy-N-chloroureas

The practical utility of chlorourea derivatives is heavily constrained by their thermal stability. Unlike the parent urea or many other stable urea derivatives, N-alkoxy-N-chloroureas are prone to decomposition at ambient temperatures. This necessitates specific storage and handling protocols, which are a key procurement consideration for laboratories planning to stock and use these compounds [1].

Compound Stability Storage Conditions Handling Protocols Reagent Procurement

Chlorourea (CAS 3135-74-8) Procurement Guide: Optimal Application Scenarios Based on Evidence


Advanced Water Treatment: Urea Removal via UV/Chlorine Processes

For research and development of advanced oxidation processes (AOPs) aimed at removing recalcitrant nitrogenous pollutants like urea from wastewater, chlorourea is the essential intermediate. As established, urea is largely unaffected by standard UV/chlorine processes, but its chlorinated derivative, N-chlorourea, degrades by approximately 92% under UV254 irradiation [1]. Procurement of chlorourea, or generating it in situ, is therefore the critical first step in enabling an effective combined pre-chlorination and UV254 treatment strategy for urea-laden water streams, such as those from fertilizer production or municipal wastewater.

On-Site Generation of Biocides for Industrial Water Systems

Industrial water treatment facilities seeking to avoid the hazards and logistical challenges of transporting and storing bulk hypochlorite solutions can leverage electrochemical methods for on-demand biocide generation. Patented processes detail the single-step electrochemical generation of N-chlorourea (CU) from benign precursors like sodium chloride and urea, achieving a steady-state concentration of 230 ppm with a 6% yield and 7% current efficiency [2]. This in situ production method provides a safer, more controlled alternative for microbial control in cooling towers and other circulating water systems, making chlorourea generation equipment a viable procurement target over traditional chemical supply contracts.

Synthesis of Functionalized Heterocycles via Stereoselective Routes

Organic synthesis laboratories engaged in building complex molecular architectures, particularly those requiring specific regio- and stereochemistry, should procure N-chlorourea for its unique reactivity in three-component reactions. The addition of N-chlorourea to olefins in the presence of acetonitrile proceeds with Markovnikov regioselectivity and trans stereochemistry, yielding products like N-(1-ureidoethylidene)-2-chloro-1-phenylethylamine that are difficult to access via other routes [3]. This makes N-chlorourea the reagent of choice for introducing a ureido moiety with defined spatial control, a critical requirement in the synthesis of bioactive compounds or advanced materials.

Crystallographic and Structural Biology Studies of the Anomeric Effect

For researchers in structural chemistry, crystallography, or computational chemistry, N-alkoxy-N-chloroureas serve as valuable model compounds for studying the anomeric effect. Comparative X-ray diffraction studies have quantified how the n(O(Alk))→σ*(N-Cl) interaction leads to a measurable elongation of the N-Cl bond and shortening of the N-O(Alk) bond relative to non-chlorinated N-alkoxyureas [4]. This makes these compounds, including derivatives of chlorourea, a key procurement item for fundamental research aimed at understanding and leveraging stereoelectronic effects in molecular design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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